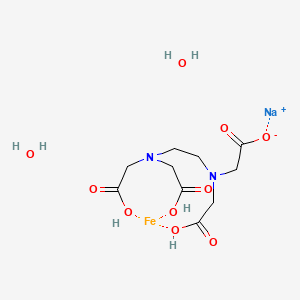
C10H12FeN2O8.Na.2H2O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C10H12FeN2O8.Na.2H2O is known as Sodium Iron Ethylenediaminetetraacetate Dihydrate. This compound is a chelating agent, which means it has the ability to form multiple bonds with a single metal ion. It is commonly used in various industrial and scientific applications due to its ability to bind iron ions effectively.
准备方法
Synthetic Routes and Reaction Conditions
Sodium Iron Ethylenediaminetetraacetate Dihydrate is synthesized through the reaction of ethylenediaminetetraacetic acid (EDTA) with iron salts in the presence of sodium hydroxide. The reaction typically involves dissolving EDTA in water, followed by the addition of iron(III) chloride or iron(III) sulfate. Sodium hydroxide is then added to adjust the pH and facilitate the formation of the sodium iron complex. The reaction mixture is stirred and heated to ensure complete reaction, and the resulting product is then crystallized and dried to obtain the dihydrate form.
Industrial Production Methods
In industrial settings, the production of Sodium Iron Ethylenediaminetetraacetate Dihydrate involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The crystallization step is carefully monitored to obtain the desired dihydrate form, and the product is then packaged for distribution.
化学反应分析
Types of Reactions
Sodium Iron Ethylenediaminetetraacetate Dihydrate undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions, particularly iron ions.
Redox Reactions: It can participate in redox reactions where the iron ion undergoes oxidation or reduction.
Substitution Reactions: The ligand can be substituted by other ligands in the coordination sphere of the iron ion.
Common Reagents and Conditions
Complexation Reactions: Typically involve metal salts such as iron(III) chloride or iron(III) sulfate in aqueous solutions.
Redox Reactions: Common reagents include reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide.
Substitution Reactions: Ligands such as ammonia or other chelating agents can be used under controlled pH and temperature conditions.
Major Products Formed
Complexation Reactions: Formation of stable iron-EDTA complexes.
Redox Reactions: Formation of reduced or oxidized iron species.
Substitution Reactions: Formation of new coordination complexes with substituted ligands.
科学研究应用
Sodium Iron Ethylenediaminetetraacetate Dihydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Employed in biochemical assays to control metal ion concentrations and prevent metal ion-induced enzyme inhibition.
Medicine: Investigated for its potential use in treating iron overload conditions and as a component in certain pharmaceutical formulations.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents and detergents.
作用机制
The mechanism of action of Sodium Iron Ethylenediaminetetraacetate Dihydrate involves the formation of stable complexes with iron ions. The ethylenediaminetetraacetate ligand binds to the iron ion through multiple coordination sites, effectively sequestering the iron ion and preventing it from participating in unwanted chemical reactions. This chelation process is crucial in applications where control of iron ion concentration is necessary.
相似化合物的比较
Similar Compounds
Sodium Calcium Ethylenediaminetetraacetate: Similar chelating agent but with calcium instead of iron.
Sodium Magnesium Ethylenediaminetetraacetate: Chelates magnesium ions instead of iron.
Sodium Zinc Ethylenediaminetetraacetate: Used for zinc ion chelation.
Uniqueness
Sodium Iron Ethylenediaminetetraacetate Dihydrate is unique in its strong affinity for iron ions, making it particularly useful in applications where iron ion control is critical. Its ability to form stable complexes with iron ions distinguishes it from other chelating agents that may not have the same specificity or stability with iron.
属性
CAS 编号 |
15708-42-6 |
|---|---|
分子式 |
C10H16FeN2NaO10 |
分子量 |
403.08 g/mol |
IUPAC 名称 |
sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+);dihydrate |
InChI |
InChI=1S/C10H16N2O8.Fe.Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;2*1H2/q;+3;+1;;/p-4 |
InChI 键 |
KALIANGTBDVYLB-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.O.[Na+].[Fe] |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















